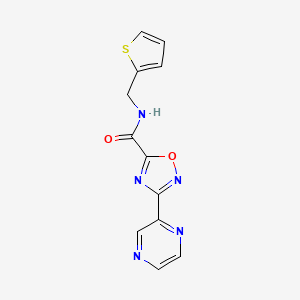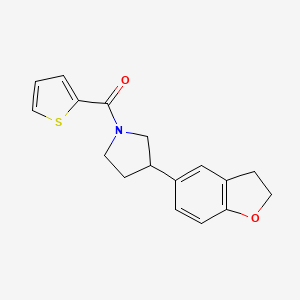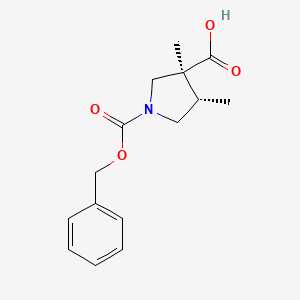![molecular formula C19H26N2O3 B3012747 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide CAS No. 921581-97-7](/img/structure/B3012747.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry, particularly involving the synthesis of heterocyclic compounds that may exhibit biological activity. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related bicyclic compounds involves cyclization reactions. For instance, a series of novel N-benzylcarboxamide derivatives of bicyclic compounds were synthesized by cyclization of N-benzyl-2-chloro-N-(2-hydroxyethyl)- and -(3-hydroxypropyl)- nicotinamides . This suggests that the synthesis of the compound may also involve similar cyclization steps, possibly starting from a nicotinamide derivative and incorporating isobutyl and cyclopropane moieties through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds can exhibit atropisomerism, which is a form of chirality arising from restricted rotation around a bond. For example, atropisomerism was observed in certain N-benzylcarboxamide derivatives due to steric hindrance . This indicates that the compound "this compound" may also exhibit atropisomerism, which could affect its biological activity and receptor recognition.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can be complex. For instance, the synthesis of a potent NK1-antagonist involved cyclization and the formation of a thermodynamically stable conformer with significant NK1-antagonistic activity . This suggests that the synthesis of the compound may also involve careful control of reaction conditions to achieve the desired conformer with potential biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the compound are not directly provided, the properties of related compounds can be inferred. For example, the crystal structure of a derivative of dihydromuscimol was confirmed by X-ray analysis , which implies that similar analytical techniques could be used to determine the structure of the compound . Additionally, the presence of a cyclopropane ring and a tetrahydrobenzo[b][1,4]oxazepin core suggests that the compound may have a rigid structure, which could influence its physical properties such as solubility and melting point.
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-12(2)10-21-15-8-7-14(20-17(22)13-5-6-13)9-16(15)24-11-19(3,4)18(21)23/h7-9,12-13H,5-6,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHWECHEQBCJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3CC3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3012665.png)
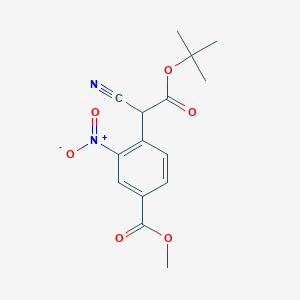

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)
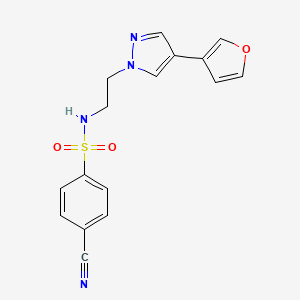
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)
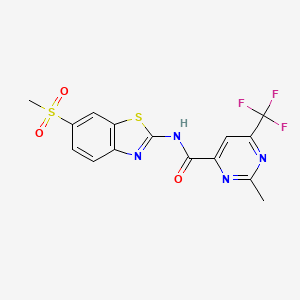
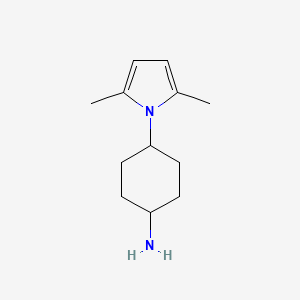
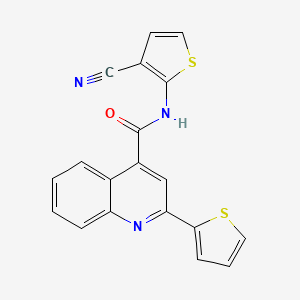
![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
